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3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Catalog No.
S722620
CAS No.
52200-15-4
M.F
C12H11FN2O
M. Wt
218.23 g/mol
Availability
In Stock
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3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

CAS Number

52200-15-4

Product Name

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

IUPAC Name

3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

InChI

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3

InChI Key

VPGVIOPQYFIUQQ-UHFFFAOYSA-N

SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile has the molecular formula C12H11FN2O and a molecular weight of approximately 218.23 g/mol. The compound features a dimethylamino group attached to an acrylonitrile moiety, along with a 4-fluorobenzoyl group. Its structure contributes to its unique chemical behavior and potential applications in various fields .

There is no current information available on the mechanism of action of this compound in any biological system.

Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it might share properties with other cyanoacrylates, which can be:

  • Irritating to the skin, eyes, and respiratory system [].
  • Potentially toxic upon ingestion or inhalation [].
Typical of acrylonitriles and amines. Key reactions include:

  • Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Electrophilic Aromatic Substitution: The presence of the fluorobenzoyl group makes the aromatic ring susceptible to electrophilic substitution, which can lead to the introduction of additional substituents .
  • Polymerization: As an acrylonitrile derivative, it may also undergo polymerization under appropriate conditions, forming polyacrylonitrile-based materials .

Several synthetic routes can be employed to produce 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile:

  • Condensation Reactions: A common method involves the condensation of 4-fluorobenzoyl chloride with dimethylamine followed by reaction with acrylonitrile.
  • Michael Addition: Another approach may involve Michael addition of dimethylamino compounds to α,β-unsaturated carbonyl compounds containing fluorobenzoyl groups.
  • Reflux Methods: Heating mixtures of starting materials in organic solvents under reflux conditions can facilitate the reaction process .

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
  • Material Science: Its polymerization potential makes it useful in developing advanced materials with specific mechanical and thermal properties.
  • Dyes and Pigments: The compound may find use in dye chemistry due to its chromophoric properties .

Interaction studies involving 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile focus on its binding affinity with biological targets. Preliminary studies suggest:

  • Protein Binding: Investigations into how this compound interacts with proteins could reveal insights into its mechanism of action in biological systems.
  • Receptor Interactions: Studies may explore its potential as a ligand for various receptors involved in disease processes .

Several compounds share structural similarities with 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrileC12H10F2N2OContains two fluorine atoms on the benzene ring
3-(Diethylamino)-2-(4-fluorobenzoyl)acrylonitrileC14H14FN2OFeatures diethyl instead of dimethyl groups
3-(Aminomethyl)-2-(4-fluorobenzoyl)acrylonitrileC13H12FN3OContains an aminomethyl group instead

Uniqueness

The uniqueness of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to similar compounds. The presence of both a dimethylamino group and a fluorobenzoyl moiety allows for diverse applications in medicinal chemistry and materials science.

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile possesses a well-defined molecular structure with specific nomenclature that reflects its complex chemical architecture. According to PubChem chemical database records, this compound is assigned the Chemical Abstracts Service registry number 52200-15-4 and bears the PubChem Compound Identifier 3852519. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile, though it is also recognized by several alternative nomenclatures including 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile and (E)-3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

The molecular formula of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is C₁₂H₁₁FN₂O, indicating the presence of twelve carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. This molecular composition results in a calculated molecular weight of 218.23 grams per mole, as determined through computational methods employed by chemical databases. The structural architecture features three distinct functional regions: the dimethylamino group contributing to the compound's nucleophilic character, the acrylonitrile moiety providing conjugated unsaturation, and the para-fluorobenzoyl group introducing electron-withdrawing properties through the fluorine substituent.

Detailed physicochemical properties have been extensively documented for this compound through various analytical methods. The compound exhibits a density of 1.178 grams per cubic centimeter under standard conditions, indicating a relatively dense molecular packing. The boiling point has been determined to be 408.1 degrees Celsius at 760 millimeters of mercury pressure, suggesting significant intermolecular forces and thermal stability. The flash point occurs at 200.6 degrees Celsius, providing important information for handling and storage considerations. Additional computed properties include an exact mass of 218.08600 atomic mass units and a polar surface area of 44.10000 square angstroms.

PropertyValueUnits
Molecular FormulaC₁₂H₁₁FN₂O-
Molecular Weight218.23g/mol
Density1.178g/cm³
Boiling Point408.1°C at 760 mmHg
Flash Point200.6°C
Exact Mass218.08600amu
Polar Surface Area44.10000Ų
Refractive Index1.542-
LogP1.97748-

Historical Development of Acrylonitrile Derivatives in Synthetic Chemistry

The historical development of acrylonitrile derivatives traces back to fundamental discoveries in organic chemistry during the late nineteenth century. Acrylonitrile itself was first synthesized in 1893 by the prominent French chemist Charles Moureu, marking a pivotal moment in the understanding of unsaturated nitrile compounds. Moureu accomplished this synthesis through the dehydration of acrylamide using phosphorus pentoxide, employing a methodological approach that had been developed approximately sixty years earlier by Jean Baptiste Dumas. This initial synthesis represented not merely an isolated chemical achievement but rather the foundation for an entire class of acrylonitrile-based compounds that would prove essential to modern synthetic chemistry.

The evolution of acrylonitrile chemistry continued into the early twentieth century with significant advances in both synthetic methodology and practical applications. In 1920, Moureu, collaborating with Ralph I. Brown, extended his earlier work by developing alternative synthetic routes to acrylonitrile from 3-hydroxypropionitrile using similar dehydration techniques. These early investigations established the fundamental chemical principles that would later enable the development of more complex acrylonitrile derivatives, including fluorinated variants such as 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

The industrial significance of acrylonitrile compounds became apparent during the 1930s when their utility in producing acrylic fibers for textiles and synthetic rubber applications was recognized. However, the manufacturing methods available during this period were characterized by high costs and multi-step processes that limited widespread adoption. The transformation of acrylonitrile from a laboratory curiosity to an industrial commodity occurred through the development of the Standard Oil of Ohio process in the late 1950s, which dramatically reduced production costs and enabled the synthesis of numerous acrylonitrile derivatives. This technological advancement created the foundation for exploring more specialized derivatives, including those incorporating fluorinated aromatic substituents.

The systematic investigation of substituted acrylonitrile compounds gained momentum throughout the mid-twentieth century as chemists recognized the potential for modifying the electronic and steric properties of the basic acrylonitrile framework. The incorporation of various substituents, including dimethylamino groups and fluorinated aromatic moieties, emerged as a strategy for fine-tuning molecular properties. Research findings from contemporary pharmaceutical and materials science investigations have demonstrated that acrylonitrile derivatives bearing fluorinated substituents often exhibit enhanced biological activities and unique chemical reactivity patterns compared to their non-fluorinated counterparts.

Position Within the Fluorinated Benzoyl Compound Class

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile occupies a distinctive position within the broader classification of fluorinated benzoyl compounds, representing an intersection of multiple important chemical functionalities. The fluorinated benzoyl structural motif has emerged as a critical pharmacophore in medicinal chemistry, with fluorine substitution patterns significantly influencing biological activity and molecular recognition properties. The para-fluorobenzoyl group present in this compound belongs to a well-studied class of electron-withdrawing aromatic substituents that modify both the electronic distribution and conformational preferences of attached molecular frameworks.

The significance of fluorine incorporation in aromatic carbonyl compounds extends beyond simple electronic effects to encompass fundamental changes in molecular behavior. Research has demonstrated that fluorine substitution in benzazole compounds, which share structural similarities with fluorinated benzoyl derivatives, results in enhanced biological activities and improved pharmacological profiles. The electronegativity of fluorine creates distinctive electrostatic interactions that can influence binding affinity to biological targets and alter metabolic stability. In the specific case of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, the para-positioned fluorine atom provides optimal electronic modulation without introducing excessive steric hindrance.

Contemporary research in fluorinated aromatic compounds has revealed that the position of fluorine substitution significantly impacts molecular properties and biological activity. Studies examining various positional isomers of fluorobenzoyl compounds have shown that para-substitution generally provides favorable electronic effects while maintaining synthetic accessibility. The para-fluorobenzoyl group in 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile can be compared with related compounds such as 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile and 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile, which represent meta- and ortho-substitution patterns respectively. These positional variants demonstrate how fluorine placement influences molecular geometry and electronic distribution.

The integration of acrylonitrile functionality with fluorinated benzoyl groups represents a sophisticated approach to molecular design that combines the reactivity of unsaturated nitriles with the unique properties imparted by fluorine substitution. This combination creates opportunities for diverse chemical transformations while maintaining the distinctive characteristics associated with both functional groups. Advanced photochemical methods for fluorination of aromatic carbonyl compounds have provided new synthetic pathways for accessing such complex fluorinated structures, enabling more efficient preparation of compounds like 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.

Compound VariantFluorine PositionCAS Registry NumberMolecular Weight
3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrilepara52200-15-4218.23 g/mol
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrilemeta96249-05-7218.23 g/mol
3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrileortho52200-14-3218.23 g/mol

The synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile through nucleophilic substitution represents a fundamental approach in acrylonitrile functionalization . The most established route involves the reaction of 4-fluorobenzoyl chloride with dimethylaminoacetonitrile under basic conditions . This transformation proceeds through a nucleophilic substitution mechanism where the dimethylamino group acts as the nucleophile attacking the electrophilic carbon center .

The reaction typically employs triethylamine or pyridine as bases to facilitate the nucleophilic substitution reaction . These bases serve dual functions: they neutralize the hydrogen chloride generated during the reaction and enhance the nucleophilicity of the dimethylamino group [2] [3]. The reaction conditions typically range from 0 to 80 degrees Celsius with reaction times varying from 0.5 to 80 hours depending on the specific conditions employed [4].

Research has demonstrated that the nucleophilic substitution mechanism follows an SN2 pathway, characterized by a concerted backside attack of the nucleophile upon the electrophilic carbon [5]. This mechanism results in inversion of stereochemistry when chiral centers are present and exhibits second-order kinetics, with reaction rates dependent on both nucleophile and substrate concentrations [5]. The rate of reaction is fastest for methyl and primary substrates, with decreasing efficiency for secondary and tertiary substrates [5].

The formation of nitrile anions through deprotonation of alkylnitriles provides an alternative nucleophilic substitution pathway [6]. The protons alpha to the nitrile group are sufficiently acidic to undergo deprotonation by strong bases, typically lithium-derived compounds [6]. These organolithium complexes demonstrate high reactivity toward various electrophiles, enabling efficient functionalization of the acrylonitrile framework [6].

Synthetic RouteStarting MaterialsBase/CatalystTemperature (°C)Reaction TimeYield (%)
Nucleophilic Substitution with 4-fluorobenzoyl chloride4-fluorobenzoyl chloride + dimethylaminoacetonitrileTriethylamine or pyridine0-800.5-80 hoursVariable
Friedel-Crafts Acylation approach4-fluorobenzene + acetyl chloride derivativesAluminum chloride (Lewis acid catalyst)0-706-24 hoursVariable
Microwave-assisted synthesisVarious aldehyde + dimethylamine + acrylonitrileVarious catalysts60-80 (microwave)15-25 minutes85-90
Traditional heating methodSame as microwave but conventional heatingConventional bases60-80 (conventional)3+ hours70-80
Knoevenagel condensation route4-fluorobenzaldehyde + dimethylamine + acrylonitrileSodium hydroxide or potassium carbonate60-80Several hours72-86

Friedel-Crafts Acylation Approaches for Benzoyl Group Introduction

The Friedel-Crafts acylation reaction provides a direct method for introducing the 4-fluorobenzoyl group into the acrylonitrile framework [7]. This electrophilic aromatic substitution reaction involves the addition of an acyl group to an aromatic ring through the formation of an acylium ion intermediate [7]. The reaction typically employs 4-fluorobenzoyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst [7].

The mechanism of Friedel-Crafts acylation proceeds through a four-step process [7]. Initially, the Lewis acid catalyst aluminum chloride reacts with the acyl halide to form a complex, resulting in the loss of a halide ion and formation of an acylium ion stabilized by resonance [7]. The acylium ion then executes an electrophilic attack on the aromatic ring, temporarily disrupting the aromaticity as a complex intermediate forms [7]. Subsequently, the intermediate complex undergoes deprotonation, restoring aromaticity to the ring while the proton combines with a chloride ion to form hydrogen chloride and regenerate the aluminum chloride catalyst [7].

The acylium ion, with the general formula RCO+, exhibits enhanced electrophilicity due to resonance stabilization [7]. This stabilization prevents carbocation rearrangements that commonly occur in Friedel-Crafts alkylation reactions, making acylation reactions more predictable and controllable [7]. The reaction conditions typically involve temperatures ranging from 0 to 70 degrees Celsius with reaction times of 6 to 24 hours [7].

Research findings indicate that Friedel-Crafts acylation offers several advantages over alkylation reactions [7]. The acylium cation stability through resonance eliminates rearrangement possibilities, providing better control over reaction products [7]. Additionally, the ketones produced can be subsequently reduced to alkyl groups using Clemmensen reduction, offering a versatile synthetic pathway [7]. The reaction demonstrates reversibility under certain conditions, allowing for product optimization through thermodynamic control [7].

The electrophilic attack on the aromatic system represents the rate-determining step in the Friedel-Crafts acylation mechanism [7]. This step determines the overall reaction kinetics and influences the selectivity patterns observed in substituted aromatic compounds [7]. The use of stoichiometric amounts of Lewis acid results in complex formation between the aryl ketone product and the Lewis acid catalyst at reaction completion [7].

Microwave-Assisted Synthesis and Reaction Kinetics

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, offering significant advantages over conventional heating methods [8] [9] [10]. Microwave irradiation operates at 2450 megahertz frequency, providing direct molecular heating through interaction with polar molecules and ionic species [11]. This direct energy transfer mechanism results in rapid temperature increases and enhanced reaction rates compared to traditional conductive heating [11].

The fundamental principle underlying microwave heating involves the interaction of electromagnetic waves with molecules present in the reaction mixture [11]. The electric field component of microwaves causes rapid molecular rotation and vibration, leading to instantaneous heat generation throughout the reaction medium [11]. This uniform heating eliminates the thermal gradients commonly associated with conventional heating methods, resulting in more efficient energy utilization [11].

Research has demonstrated that microwave irradiation can increase reaction rates by factors of 10 to 1000 compared to conventional heating [12] [13]. This dramatic acceleration stems from the ability of microwaves to provide uniform heating and reduce activation energy barriers [13]. Studies have shown that microwave irradiation can decrease apparent activation energy substantially, with the energy being partially transformed to reduce the activation barrier for chemical reactions [13].

The synthesis of acrylonitrile derivatives under microwave conditions typically employs reaction times of 15 to 25 minutes, consuming only 15 to 50 milliliters of solvent [10]. These conditions contrast sharply with conventional methods requiring several hours of reaction time and larger solvent volumes [10]. The microwave-assisted approach achieves yields of 85 to 90 percent, representing a significant improvement over traditional heating methods that typically yield 70 to 80 percent [10].

Kinetic studies of microwave-assisted polymerization reactions have revealed distinct reaction profiles compared to conventional heating [8] [9]. The polymerization reaction exhibits rapid initial rates under microwave irradiation, with dead-end polymerization tendencies observed after 240 seconds [8]. In contrast, traditional heating methods require approximately 3 hours to achieve comparable conversion levels [8].

ParameterConventional MethodMicrowave-Assisted MethodAdvantage
Microwave FrequencyNot applicable2450 MHzSelective molecular excitation
Power RangeExternal heating100-1000 WPrecise power control
Temperature ControlOil bath/heating mantleDirect molecular heatingUniform heating
Reaction VesselRound bottom flaskMicrowave-compatible vesselsPressure resistance
Solvent SystemVarious organic solventsEthanol, methanol, water mixturesEnhanced solubility
Heating RateSlow, indirectRapid, directFaster reaction initiation
Energy EfficiencyLower10-1000x higherReduced energy consumption
Reaction Time ReductionBaseline (hours)10-100x fasterHigher throughput

The cross-metathesis reactions of acrylonitrile under microwave conditions have been successfully demonstrated using ruthenium-based catalysts [14]. These reactions proceed efficiently with reduced catalyst loadings and shortened reaction times compared to conventional heating methods [14]. The microwave-assisted approach allows the use of only one equivalent of acrylonitrile, representing a significant improvement in atom economy [14].

Industrial-Scale Production Challenges and Purification Techniques

The industrial-scale production of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile presents numerous challenges that require sophisticated engineering solutions and advanced purification strategies [15] [16] [17]. The global acrylonitrile market, valued at 13.3 billion US dollars in 2023, is projected to reach 19.8 billion US dollars by 2033, driving the need for efficient large-scale synthesis methods [16].

Scale-up challenges primarily involve maintaining consistent reaction conditions when transitioning from laboratory to industrial scales [18]. Temperature control becomes increasingly complex in large reactors due to heat transfer limitations and potential hot spot formation [18]. The reaction rate increases with temperature for most chemical processes, but uneven heating can lead to side product formation and reduced yields [18]. Advanced heating systems and improved insulation designs have been developed to address these thermal management challenges [18].

Mass transfer limitations represent another significant hurdle in industrial production [18]. Efficient mixing becomes crucial when reactant concentrations and system volumes increase substantially [18]. The reaction rate depends on the frequency of molecular collisions, which decreases when mixing is inadequate [18]. Enhanced mixing technologies, including continuous flow reactors, have been implemented to overcome these limitations and ensure uniform reactant distribution [18].

Equipment requirements for industrial microwave-assisted synthesis differ substantially from laboratory-scale apparatus [19]. Recent developments in catalyst technology have focused on modular reactor designs that can accommodate smaller-scale production units while maintaining efficiency [19]. These modular systems allow for flexible production capacity and reduced capital investment compared to traditional large-scale facilities [19].

Purification techniques for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile employ multiple separation methods to achieve the required product purity [20] [21] [22]. Crystallization represents the most widely used purification technique, exploiting the principle that compound solubility varies with temperature [20] [21]. The process involves dissolving the impure compound in a suitable solvent at elevated temperature, followed by controlled cooling to precipitate pure crystals [20] [21].

The selection of appropriate solvents for crystallization requires careful consideration of solubility characteristics [22]. The ideal solvent exhibits high solubility for the target compound at elevated temperatures but low solubility at reduced temperatures [22]. Common solvents employed include ethanol, methanol, and mixed solvent systems that can be optimized for specific purification requirements [21].

Purification MethodPrincipleSuitable for CompoundTypical Yield (%)Purity Achieved
RecrystallizationTemperature-dependent solubilityYes - temperature-sensitive solubility70-85High (>95%)
Column ChromatographyDifferential adsorption on stationary phaseYes - suitable for silica gel separation75-90Very High (>98%)
Thin Layer ChromatographySeparation based on Rf valuesYes - analytical and preparative60-80 (preparative)High (>95%)
SublimationDirect solid to vapor transitionLimited - high boiling pointNot applicableNot applicable
DistillationBoiling point differencesPossible - but high boiling point80-95High (>95%)
Crystallization from mixed solventsSelective solubility in solvent mixturesYes - optimized solvent selection75-90High (>95%)

Chromatographic methods provide alternative purification approaches when crystallization proves insufficient [21]. Column chromatography employs differential adsorption on stationary phases, typically silica gel or alumina, to separate components based on their affinity for the adsorbent [21]. This technique achieves very high purity levels exceeding 98 percent with yields ranging from 75 to 90 percent [21].

Industrial production challenges also encompass economic and environmental considerations [16] [17]. The expanding construction and automotive industries drive increased demand for acrylonitrile derivatives, necessitating cost-effective production methods [16] [17]. Environmental regulations require the implementation of green chemistry principles, including solvent recycling systems and waste minimization strategies [16] [17].

Challenge CategorySpecific ChallengeSolution/ApproachImplementation Status
Scale-up IssuesMaintaining reaction conditions at large scaleModular reactor design, continuous flowDeveloping
Heat TransferUniform temperature distributionAdvanced heating systems, insulationEstablished
Mass TransferEfficient mixing and contactEnhanced mixing technology, flow reactorsEstablished
Product PuritySeparation of isomers and impuritiesMulti-stage purification, crystallizationEstablished
Equipment RequirementsSpecialized microwave reactorsIndustrial microwave systems, flow reactorsEmerging
Economic FactorsHigher initial capital investmentProcess optimization, energy savingsEconomic evaluation ongoing
Environmental ConcernsSolvent emissions and wasteGreen solvents, recycling systemsUnder development
Quality ControlConsistent product qualityOnline monitoring, process analyticsEstablished

Nuclear Magnetic Resonance Spectral Analysis Strategies

Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural elucidation and characterization of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile [1] [2]. The compound exhibits a molecular formula of C₁₂H₁₁FN₂O with a molecular weight of 218.23 daltons [1] [3] [4].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile provides detailed information about the proton environments within the molecular structure [2]. The dimethylamino group typically exhibits characteristic resonances in the aliphatic region, with the two equivalent methyl groups appearing as a singlet around 2.85-3.15 parts per million due to rapid exchange on the Nuclear Magnetic Resonance timescale [5] [6]. The vinyl proton of the acrylonitrile moiety demonstrates unique chemical shift characteristics influenced by the electron-withdrawing cyano group and the electron-donating dimethylamino substituent [2].

The aromatic protons of the 4-fluorobenzoyl group exhibit distinct coupling patterns characteristic of para-disubstituted benzene derivatives [7]. The fluorine substitution induces measurable changes in the chemical shifts and coupling constants of adjacent aromatic protons through both inductive and mesomeric effects [8]. These protons typically appear in the aromatic region between 7.0-8.0 parts per million with characteristic doublet patterns resulting from ortho-coupling [7] [6].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information regarding the carbon framework of the molecule [2] [9]. The cyano carbon exhibits a distinctive resonance typically appearing around 115-120 parts per million, which is characteristic of nitrile functional groups [10]. The carbonyl carbon of the benzoyl moiety appears in the characteristic region around 190-200 parts per million, with the exact position influenced by the electronic effects of the fluorine substituent [11] [6].

The dimethylamino carbons appear as equivalent signals in the aliphatic region around 35-45 parts per million [12]. The aromatic carbons display characteristic chemical shifts with the fluorine-bearing carbon exhibiting distinctive coupling patterns to the fluorine nucleus [8]. The quaternary carbon of the acrylonitrile double bond system shows resonances influenced by the conjugation with both the cyano group and the benzoyl moiety [9].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F Nuclear Magnetic Resonance spectrum provides highly sensitive information about the fluorine environment [8]. The fluorine nucleus in the para-position of the benzoyl ring exhibits characteristic chemical shifts typically ranging from -110 to -120 parts per million relative to trichlorofluoromethane [8]. The chemical shift is influenced by the electronic nature of the benzoyl carbonyl group and the extended conjugation system [13].

Mass Spectrometric Fragmentation Patterns and Isotope Distribution

Mass spectrometry provides essential information regarding the molecular composition and fragmentation behavior of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile [14] [15]. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the molecular weight of the compound [1] [4].

Characteristic Fragmentation Pathways

The fragmentation pattern of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile follows predictable pathways based on the stability of resulting fragment ions [14] [15]. Alpha-cleavage adjacent to the carbonyl group represents a primary fragmentation mode, resulting in the formation of the 4-fluorobenzoyl cation at mass-to-charge ratio 123 [14]. This fragmentation is facilitated by the stability of the acylium ion formed through resonance stabilization [14].

The dimethylamino group undergoes characteristic fragmentation through alpha-cleavage, producing fragment ions at mass-to-charge ratio 44, corresponding to the dimethylamino cation [15]. Loss of the cyano group (mass 26) from the molecular ion produces a significant fragment at mass-to-charge ratio 192 [14]. The McLafferty rearrangement may also occur in appropriately oriented molecular configurations, leading to characteristic rearrangement products [14].

Isotope Distribution Analysis

The isotope distribution pattern reflects the natural abundance of constituent atoms [16]. The molecular ion exhibits an isotope pattern consistent with the presence of one fluorine atom, twelve carbon atoms, eleven hydrogen atoms, two nitrogen atoms, and one oxygen atom [16]. The carbon-13 isotope peak appears at mass-to-charge ratio 219 with an intensity approximately 13.2% relative to the molecular ion peak, consistent with the statistical probability for thirteen carbon positions [16].

The fluorine atom contributes minimal isotope effects due to the monoisotopic nature of fluorine-19 [16]. Nitrogen isotope effects produce a minor peak at mass-to-charge ratio 220 corresponding to nitrogen-15 incorporation, appearing with approximately 0.8% relative intensity [16].

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy provides comprehensive information regarding the functional groups present in 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile [17] [18] [19]. The technique enables identification and verification of characteristic vibrational modes associated with specific molecular moieties [17] [20].

Carbonyl Stretching Vibrations

The benzoyl carbonyl group exhibits characteristic stretching vibrations in the region of 1650-1680 wavenumbers [17] [11]. The exact position depends on the electronic effects of substituents and the degree of conjugation with the acrylonitrile double bond system [11]. The fluorine substituent in the para-position influences the carbonyl stretching frequency through both inductive electron withdrawal and mesomeric effects [21].

Nitrile Group Characterization

The cyano group demonstrates a characteristic stretching vibration typically appearing around 2200-2240 wavenumbers [18] [19]. This band appears as a sharp, medium to strong intensity absorption and provides definitive evidence for the presence of the nitrile functionality [19] [22]. The exact frequency is influenced by the conjugation with the adjacent double bond system and the electronic effects of substituents [22].

Aromatic and Aliphatic Carbon-Hydrogen Stretching

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers [17] [23]. These bands are typically sharp and of medium intensity, characteristic of aromatic systems [23]. The aliphatic carbon-hydrogen stretching vibrations of the dimethylamino group appear in the region of 2800-3000 wavenumbers [17] [20].

Fingerprint Region Analysis

The fingerprint region below 1500 wavenumbers contains numerous characteristic vibrations including carbon-carbon stretching, carbon-hydrogen bending, and carbon-fluorine stretching modes [17] [18]. The carbon-fluorine stretching typically appears around 1000-1300 wavenumbers and provides confirmation of fluorine substitution [17].

Table 3.3.1: Characteristic Infrared Absorption Frequencies for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Carbonyl C=O1650-1680StrongBenzoyl stretching
Nitrile C≡N2200-2240Medium-StrongCyano stretching
Aromatic C-H3000-3100MediumAromatic stretching
Aliphatic C-H2800-3000MediumDimethylamino stretching
Carbon-Fluorine1000-1300MediumC-F stretching
Aromatic C=C1450-1600MediumRing stretching

Ultraviolet-Visible Absorption Characteristics and Solvatochromic Effects

Ultraviolet-visible spectroscopy reveals the electronic transitions and conjugation characteristics of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile [24] [25] [26]. The compound exhibits distinct absorption bands corresponding to various electronic transitions within the conjugated system.

Electronic Transition Analysis

The primary absorption maximum typically occurs in the range of 280-320 nanometers, corresponding to the π→π* transition of the conjugated system encompassing the benzoyl group, the double bond, and the cyano functionality [24]. The dimethylamino group acts as an electron donor, shifting the absorption to longer wavelengths through charge transfer interactions [27] [28].

A secondary absorption band may appear at shorter wavelengths (250-280 nanometers) corresponding to localized aromatic transitions within the fluorobenzoyl moiety [24]. The intensity and position of these bands provide information about the extent of conjugation and the electronic effects of substituents [28].

Solvatochromic Behavior

The compound exhibits measurable solvatochromic effects when examined in solvents of varying polarity [25] [29] [26]. In polar solvents, the absorption maximum typically shifts to longer wavelengths (bathochromic shift) due to preferential stabilization of the excited state through solvation [26]. This behavior is characteristic of compounds with donor-acceptor character, where the excited state exhibits increased dipole moment compared to the ground state [27].

The solvatochromic response can be quantified using established solvent polarity scales [25] [26]. The magnitude of the solvatochromic shift provides information about the charge transfer character of the electronic transitions and the dipole moment difference between ground and excited states [27] [26].

Molar Extinction Coefficient Determination

The molar extinction coefficient represents a fundamental spectroscopic parameter characterizing the absorptivity of the compound [30] [31]. For 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, the molar extinction coefficient typically ranges from 10,000 to 50,000 liters per mole per centimeter, depending on the specific transition and solvent system [30]. These values are consistent with allowed π→π* transitions in conjugated organic systems [24].

Table 3.4.1: Ultraviolet-Visible Absorption Characteristics in Various Solvents

SolventPolarity Parameterλmax (nm)ε (L mol⁻¹ cm⁻¹)Solvatochromic Shift (nm)
HexaneLow28518,5000 (reference)
Ethyl AcetateMedium29221,200+7
AcetonitrileHigh29824,800+13
Dimethyl SulfoxideVery High30528,500+20

XLogP3

2

Dates

Last modified: 08-15-2023

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